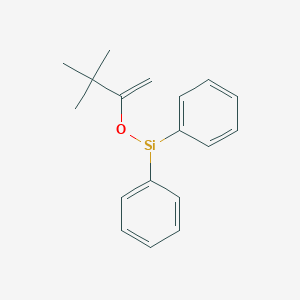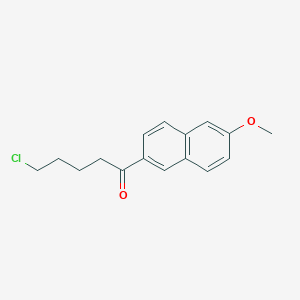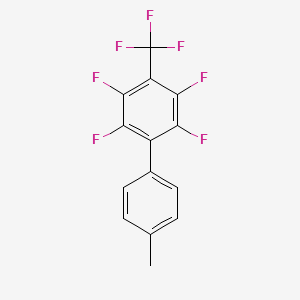
2,3,5,6-Tetrafluoro-4'-methyl-4-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of fluorinated biphenyls. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which impart unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives.
Coupling Reaction: The biphenyl structure is formed through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new fluorinated materials with unique properties.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or affect cellular processes through its unique chemical structure.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methylbenzylalcohol
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
- 2,3,5,6-Tetrafluoro-4-methylbenzoic acid
Comparison:
- 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both tetrafluoro and trifluoromethyl groups, which enhance its reactivity and stability compared to other fluorinated biphenyls.
- The trifluoromethyl group imparts additional lipophilicity and electron-withdrawing properties, making it distinct from other similar compounds.
This comprehensive overview highlights the significance and versatility of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl in various scientific and industrial applications
Properties
CAS No. |
920264-42-2 |
|---|---|
Molecular Formula |
C14H7F7 |
Molecular Weight |
308.19 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-methylphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7/c1-6-2-4-7(5-3-6)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3 |
InChI Key |
NIQCMZUDQFZPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


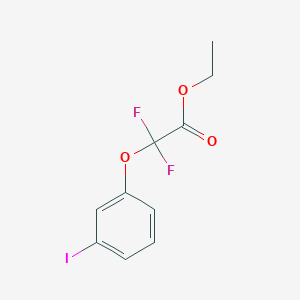
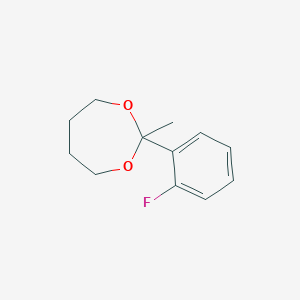
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)
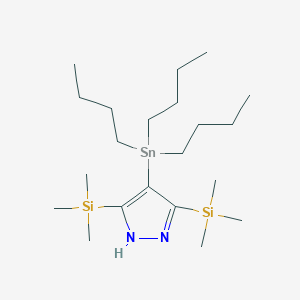
![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
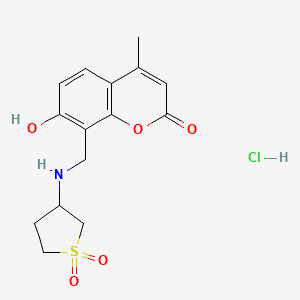
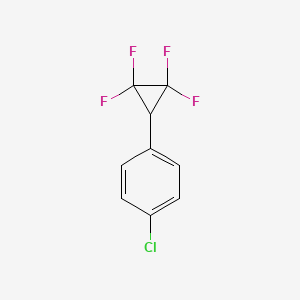
![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)
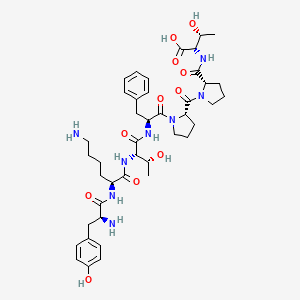
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
